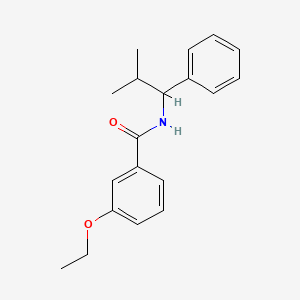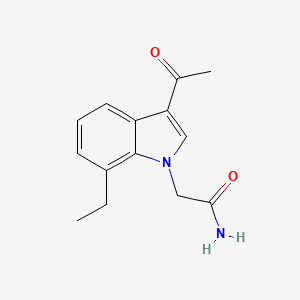![molecular formula C25H26N4O4 B4197972 4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197972.png)
4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Vue d'ensemble
Description
4-{5-[4-(2-naphthoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, commonly known as JWH-200, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of JWH compounds, which are structurally similar to THC, the active ingredient in marijuana. JWH-200 has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body.
Mécanisme D'action
JWH-200 acts as a partial agonist of the CB1 and CB2 receptors in the brain and peripheral tissues. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. JWH-200 has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects
JWH-200 has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation, as well as to have anxiolytic and anti-depressant effects. JWH-200 has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-200 has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in a laboratory setting. It is also highly selective for the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on these receptors. However, JWH-200 has several limitations as well. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has been shown to have some toxicity in vitro, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on JWH-200. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 and CB2 receptors. Another area of interest is the study of the effects of JWH-200 on the endocannabinoid system in different animal models. Finally, there is a need for further research on the potential therapeutic uses of JWH-200, particularly in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
JWH-200 has been used extensively in scientific research to study the endocannabinoid system and its effects on the human body. It has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are responsible for the psychoactive effects of marijuana. JWH-200 has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c30-25(21-6-5-19-3-1-2-4-20(19)17-21)28-11-9-26(10-12-28)22-7-8-23(29(31)32)24(18-22)27-13-15-33-16-14-27/h1-8,17-18H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBHHWPAYPOTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4197891.png)

![4-benzyl-1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B4197907.png)


![2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole](/img/structure/B4197917.png)
![2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4197924.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4197930.png)
![5-(3-methoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197937.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4197950.png)
![N,N-dimethyl-5-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B4197957.png)
![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B4197965.png)
![N-(4-methylphenyl)-N'-[2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)ethyl]ethanediamide](/img/structure/B4197966.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4197982.png)